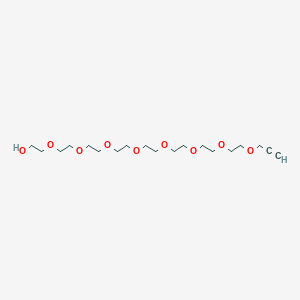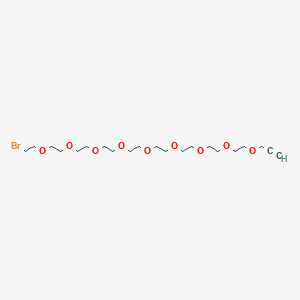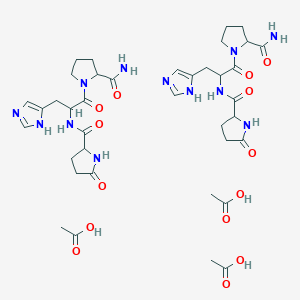
Pyrene-PEG4-acid
Descripción general
Descripción
Pyrene-PEG4-acid is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) linker and an acid functional group. This compound is primarily used for the surface functionalization of carbon nanotubes and graphene, where it forms strong pi-pi stacking interactions with the aromatic rings on these materials . The molecular formula of this compound is C28H33NO7, and it has a molecular weight of 495.6 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of traditional synthetic techniques such as formylation, acetylation, bromination, de-tert-butylation, oxidation, and borylation reactions . These reactions allow for the addition of different functional groups to the pyrene molecule, which can then be linked to the PEG chain.
Industrial Production Methods
Industrial production of Pyrene-PEG4-acid involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrene ring.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents onto the pyrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized to create a wide range of compounds with different properties and applications .
Aplicaciones Científicas De Investigación
Pyrene-PEG4-acid has a wide range of scientific research applications, including:
Biology: Employed in the study of biological interactions due to its strong fluorescence properties.
Medicine: Utilized in drug delivery systems, where the PEG linker improves solubility and biocompatibility.
Industry: Applied in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of Pyrene-PEG4-acid involves its ability to form strong pi-pi stacking interactions with aromatic rings on materials like carbon nanotubes and graphene. This interaction enhances the stability and functionality of these materials, making them suitable for various applications . The PEG linker also improves the solubility and biocompatibility of the compound, allowing it to be used in biological and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-amido-PEG4-CH2CH2COOH: Similar to Pyrene-PEG4-acid but with an amido group instead of an acid group.
Pyrene-PEG4-NH2: Contains an amine group instead of an acid group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a pyrene moiety, a PEG linker, and an acid functional group. This combination provides strong pi-pi stacking interactions, improved solubility, and biocompatibility, making it highly versatile for various scientific and industrial applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZCCCHHXRQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


